Boc-L-beta-homoarginine(tos)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

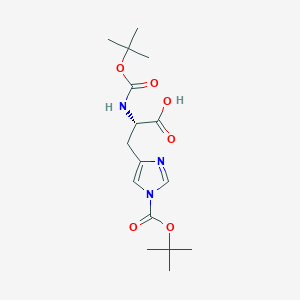

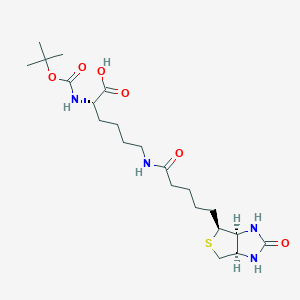

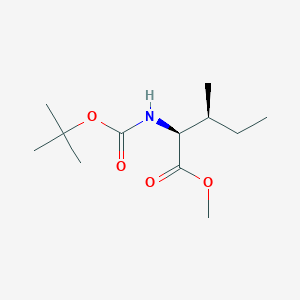

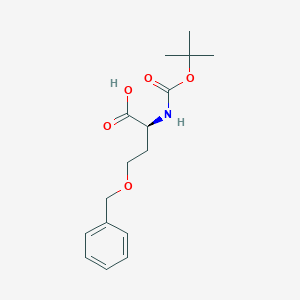

Boc-L-beta-homoarginine(tos) is a non-essential cationic amino acid . It has the molecular formula C19H30N4O6S and a molecular weight of 442.5 g/mol . It is also known by other names such as BOC-L-BETA-HOMOARGININE (TOS), Boc-|A-HoArg (Tos)-OH, and N-Boc-N’-tosyl-L-beta-homoarginine .

Molecular Structure Analysis

The InChI string of Boc-L-beta-homoarginine(tos) is InChI=1S/C19H30N4O6S/c1-13-7-9-15 (10-8-13)30 (27,28)23-17 (20)21-11-5-6-14 (12-16 (24)25)22-18 (26)29-19 (2,3)4/h7-10,14H,5-6,11-12H2,1-4H3, (H,22,26) (H,24,25) (H3,20,21,23)/t14-/m0/s1 . The Canonical SMILES string is CC1=CC=C (C=C1)S (=O) (=O)NC (=NCCCC (CC (=O)O)NC (=O)OC (C) (C)C)N .

Physical And Chemical Properties Analysis

Boc-L-beta-homoarginine(tos) has a molecular weight of 442.5 g/mol . It has a density of 1.29g/cm^3 . The refractive index is 1.571 .

Wissenschaftliche Forschungsanwendungen

1. Peptide Synthesis and Biological Activity

Boc-L-beta-homoarginine(tos) has been utilized in the synthesis of homoarginine-containing opioid peptides. These peptides showed potential in the design of biologically active peptides with increased resistance to degradation by trypsin-like enzymes (Izdebski et al., 2007).

2. Role in β-Peptide Synthesis

The compound has played a central role in investigations of β-peptides, particularly in the synthesis of β-oligoarginines. These β-oligoarginines were synthesized and tested for various biological activities, including antibacterial and hemolytic activities, as well as cell-penetration studies (Seebach et al., 2004).

3. Synthesis of Homoarginine and Homoarginyl Tetrapeptide

Boc-L-beta-homoarginine(tos) has been used in the simplified synthesis of homoarginine and homoarginyl tetrapeptide amides. These compounds are relevant in the study of peptides homologous to biologically active sequences of insulin (Eisele & Schwegler, 1975).

4. Conformational Studies in Polypeptide Helices

Research involving Boc-L-beta-homoarginine(tos) includes conformational studies of synthetic peptides, demonstrating its utility in exploring the structural properties of polypeptides (Roy et al., 2004).

5. Cardiovascular Risk Factor Research

L-homoarginine, related to Boc-L-beta-homoarginine(tos), has been studied for its potential role in cardiovascular disease, suggesting its importance in the understanding of cardiovascular risk factors (Karetnikova et al., 2019).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of Boc-L-beta-homoarginine(tos) is Nitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological processes.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the production of nitric oxide .

Biochemical Pathways

Given its target, it may influence pathways related to nitric oxide production and signaling .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of Boc-L-beta-homoarginine(tos) can be influenced by various environmental factors. These may include the physiological environment within the body and external factors such as temperature and pH .

Eigenschaften

IUPAC Name |

(3S)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHLUZMBVLFVPG-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375806 |

Source

|

| Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

136271-81-3 |

Source

|

| Record name | (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(phenylmethyl)-](/img/structure/B558302.png)